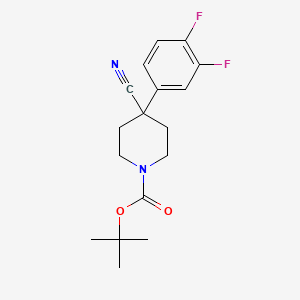

tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOORTNOBARDBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678156 | |

| Record name | tert-Butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906369-56-0 | |

| Record name | tert-Butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Preparation Methods

Multi-step Organic Synthesis Approach

According to VulcanChem (2023), the synthesis involves sequential organic reactions starting from suitable precursors to build the piperidine scaffold, followed by functionalization steps to install the cyano and difluorophenyl groups. The process includes:

- Piperidine ring formation via cyclization reactions.

- Introduction of the tert-butyl carbamate protecting group (Boc protection) on the piperidine nitrogen.

- Nucleophilic substitution or coupling to introduce the 3,4-difluorophenyl substituent.

- Cyanation at the 4-position through appropriate reagents such as cyanide sources or via intermediate transformations.

This method yields the target compound with high purity and moderate to good yields, suitable for use as an intermediate in pharmaceutical synthesis.

Use of tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate as a Key Intermediate

A detailed synthetic route involves the preparation of tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate, which serves as a versatile intermediate for substitution reactions leading to the desired product. This intermediate is synthesized by:

- Reacting piperidine derivatives with tert-butyl carbamate reagents to protect the nitrogen.

- Introducing a methylsulfonyl (mesylate) leaving group at the 4-position of the piperidine ring.

Subsequent nucleophilic substitution with 3,4-difluorophenyl nucleophiles or related reagents under controlled conditions (e.g., in N,N-dimethylacetamide or dimethylformamide with bases such as potassium carbonate or cesium fluoride) facilitates the installation of the difluorophenyl group.

The reaction conditions typically involve heating at 85–105 °C for extended periods (12–24 hours), followed by workup and purification steps including crystallization and chromatography. Yields reported for such steps range from 58% to 95%, depending on the specific reaction parameters and purification methods.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate | Piperidine derivative, tert-butyl carbamate, mesylation reagents | 25–40 °C | Several hours | ~90 | Intermediate for substitution |

| Nucleophilic substitution with 3,4-difluorophenyl nucleophile | Cesium fluoride or potassium carbonate, DMA or DMF solvent | 85–105 °C | 12–24 h | 58–95 | Requires inert atmosphere (N2) |

| Cyanation at 4-position | Cyanide source, base, suitable solvent | Variable | Variable | Moderate to good | Critical for cyano group introduction |

| Purification | Crystallization, column chromatography | Ambient | - | - | Ensures high purity |

One-Pot and Alternative Synthetic Approaches

Recent research has explored one-pot synthetic strategies for related tert-butyl 4-substituted piperidine derivatives, employing copper-catalyzed azide-alkyne cycloaddition (click chemistry) for rapid construction of substituted piperidine frameworks with high yields (90–97%) and purity (>95%). While these methods have been demonstrated for triazole derivatives, similar methodologies may be adapted for cyano and difluorophenyl substitutions with further optimization.

Analytical and Characterization Data

The synthesized tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate is characterized by:

- Molecular formula: C17H20F2N2O2

- Molecular weight: 322.35 g/mol

- NMR spectroscopy confirming the tert-butyl group (singlet ~1.4 ppm), aromatic fluorinated phenyl protons, and piperidine ring protons.

- Mass spectrometry (M+H)+ peak at m/z 323.

- Melting point and purity assessed by chromatographic methods.

These data ensure the identity and quality of the compound for further synthetic or biological applications.

Summary Table of Preparation Methods

| Method | Key Intermediate | Main Reagents | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Multi-step synthesis | Piperidine derivatives | Cyanide source, 3,4-difluorophenyl reagents, Boc protection | 85–105 °C, 12–24 h | Moderate to high | Well-established, scalable | Multi-step, time-consuming |

| Mesylate intermediate substitution | tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate | Cesium fluoride, potassium carbonate, DMA/DMF | 85–105 °C, 12–24 h | 58–95% | High regioselectivity, good yields | Requires careful handling of reagents |

| One-pot click chemistry (analogous methods) | tert-butyl 4-propioloylpiperazine derivatives | CuI catalyst, DIPEA, DMF | 0 °C, minutes | 90–97% (for related compounds) | Fast, high purity | May need adaptation for cyano/difluorophenyl |

Chemical Reactions Analysis

Oxidation Reactions

The cyano group (–CN) can undergo oxidation under controlled conditions. For example:

-

Oxidation to carboxylic acid : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic conditions convert the cyano group to a carboxyl group (–COOH).

-

Partial oxidation to amides : Milder oxidizing agents (e.g., hydrogen peroxide) may yield intermediates such as amides (–CONH₂).

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Cyano → Carboxylic Acid | KMnO₄, H₂SO₄, heat | 4-(3,4-Difluorophenyl)-4-carboxy-piperidine |

| Cyano → Amide | H₂O₂, NH₃, RT | 4-(3,4-Difluorophenyl)-4-carbamoyl-piperidine |

Reduction Reactions

The cyano group is susceptible to reduction, typically yielding primary amines:

-

Reduction to amine : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) reduces –CN to –CH₂NH₂. The Boc group remains intact under these conditions .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Cyano → Amine | LiAlH₄, THF, reflux | 4-(3,4-Difluorophenyl)-4-aminomethyl-piperidine |

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group can participate in nucleophilic substitution reactions. For instance:

-

Replacement with thiols or amines : Cyanide displacement by nucleophiles like thiophenol or benzylamine forms thioethers or secondary amines .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Cyano → Thioether | PhSH, K₂CO₃, DMF | 4-(3,4-Difluorophenyl)-4-(phenylthio)piperidine |

| Cyano → Secondary Amine | BnNH₂, CuI, DMF | 4-(3,4-Difluorophenyl)-4-(benzylamino)piperidine |

Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, yielding the free piperidine amine:

-

Acidic hydrolysis : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group at room temperature .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Boc Removal | 4M HCl/dioxane, RT, 2h | 4-Cyano-4-(3,4-difluorophenyl)piperidine |

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenyl ring undergoes directed EAS due to the electron-withdrawing fluorine atoms. The meta and para positions to fluorine are activated for reactions such as:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups.

-

Halogenation : Br₂/FeBr₃ adds bromine at specific positions .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3,4-Difluoro-5-nitro-phenyl derivative |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3,4-Difluoro-5-bromo-phenyl derivative |

Cross-Coupling Reactions

The aryl fluoride groups enable participation in palladium-catalyzed cross-couplings:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted piperidine derivative |

Ester Hydrolysis

The Boc group can be selectively hydrolyzed to expose the piperidine ring for further functionalization:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Ester → Carboxylic Acid | NaOH, THF/H₂O, reflux | 4-Cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylic acid |

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate has garnered attention for its potential therapeutic applications:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways related to cancer and other diseases. This inhibition is crucial for drug development targeting these pathways.

- Receptor Interaction : It may interact with various receptors, influencing physiological processes and offering therapeutic benefits. This interaction is particularly relevant in the context of neurological disorders and cancer therapy .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Complex Molecular Frameworks : It is utilized in constructing complex molecular frameworks, enabling researchers to create new compounds with potential therapeutic effects. This application is vital for developing novel drugs with enhanced efficacy and reduced side effects.

Material Science

In material science, this compound can be incorporated into polymer matrices:

- Enhanced Material Properties : The addition of this compound can improve thermal stability and mechanical strength of materials, making it beneficial for producing advanced materials used in various industrial applications .

Biochemical Research

The compound acts as a valuable tool in biochemical research:

- Studying Enzyme Interactions : It aids researchers in understanding enzyme interactions and biological pathways. Such studies are essential for elucidating disease mechanisms and drug action.

Case Studies

- Cancer Treatment Research : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific cancer cell lines. This research highlighted the compound's potential as a lead structure for developing anticancer agents.

- Neurological Disorder Applications : Preliminary investigations indicated that this compound could modulate neurotransmitter systems, suggesting its utility in treating conditions like depression or anxiety disorders.

- Polymer Development : Research involving the incorporation of this compound into polymer blends showed improved mechanical properties and thermal stability, indicating its potential use in the development of high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the cyano and difluorophenyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and toxicity profiles.

Structural Analogues and Substituent Effects

*Estimated due to lack of direct data.

Physicochemical Properties

- Crystallinity: The dichloroanilino analog crystallizes in an orthorhombic system (P2₁2₁2₁) with chair-conformation piperidine and intermolecular hydrogen bonds (N–H⋯O), enhancing thermal stability . The target compound’s cyano group may reduce H-bonding capacity compared to anilino derivatives but could promote dipole-dipole interactions.

- Solubility: Fluorine and cyano groups generally reduce aqueous solubility but improve lipid membrane permeability. The 3-methylphenyl analog’s higher lipophilicity (logP ~3.5, estimated) contrasts with the target compound’s polar cyano-fluorine motif .

Biological Activity

tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate (CAS No. 906369-56-0) is a synthetic compound belonging to the piperidine class, characterized by a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a difluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its interactions with various molecular targets that may lead to therapeutic applications.

The molecular formula for this compound is , with a molecular weight of 322.36 g/mol. The structure includes functional groups that enhance its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the cyano and difluorophenyl groups can significantly influence its binding affinity and selectivity for various biological targets.

Potential Targets:

- Enzymes : The compound may inhibit or modulate enzyme activity, potentially affecting metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors could impact neurological functions.

- Ion Channels : The compound might influence ion channel activity, altering cellular excitability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related piperidine derivatives, suggesting that this compound may exhibit similar effects. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Apoptosis induction through caspase activation |

| 5b | HCT-116 | 1.54 | Cell cycle arrest at G1 phase |

A study indicated that piperidine derivatives can induce apoptosis in cancer cells by increasing caspase-3/7 activity, which is crucial for programmed cell death .

Case Studies

- Study on Piperidine Derivatives : Research focusing on similar piperidine structures revealed that modifications in substituents could enhance biological potency against cancer cell lines. The introduction of electron-withdrawing groups like cyano has been linked to improved activity .

- Antitumor Activity Assessment : In a comparative study of piperidine derivatives, compounds with difluorophenyl groups exhibited improved lipophilicity and cellular uptake, leading to enhanced cytotoxic effects against tumor cells .

Q & A

Q. What are the key steps in synthesizing tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves:

- Step 1: Formation of the piperidine core via cyclization or ring-closing reactions. For substituted piperidines, starting materials like 3,4-difluorophenylacetonitrile may be used to introduce the aryl and cyano groups .

- Step 2: Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

- Step 3: Purification via silica gel column chromatography or recrystallization to isolate the final product .

Optimization Strategies:

- Solvent Choice: Use polar aprotic solvents (e.g., THF, DMF) to enhance nucleophilic substitution rates for Boc protection .

- Temperature Control: Maintain reactions at 0–25°C to minimize side reactions during Boc protection .

- Catalyst Screening: Test Lewis acids (e.g., DMAP) to improve Boc coupling efficiency .

Table 1: Example Reaction Conditions for Boc Protection

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | THF, DMF | Higher in DMF |

| Temperature | 0–25°C | Optimal at 20°C |

| Base | Triethylamine | >85% yield |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR:

- Mass Spectrometry (HRMS):

- Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: [M+H – C₅H₈O₂]⁺) .

- HPLC:

Critical Markers:

- Cyano Group Stability: Monitor for absence of hydrolysis (e.g., no –COOH signals in NMR).

- Stereochemical Purity: Chiral HPLC or optical rotation for enantiopure batches .

Advanced Research Questions

Q. How does the presence of the 3,4-difluorophenyl and cyano groups influence the compound's interaction with biological targets, and what in silico methods can predict these interactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing 3,4-difluorophenyl and cyano groups enhance electrophilicity, potentially improving binding to nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites .

- In Silico Tools:

- Molecular Docking (AutoDock Vina): Screen against targets like kinases or GPCRs to predict binding affinity .

- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories .

Table 2: Substituent Effects on Calculated LogP

| Substituent | LogP (Predicted) | Impact on Lipophilicity |

|---|---|---|

| 3,4-Difluorophenyl | +1.2 | Increased permeability |

| Cyano | -0.3 | Balances hydrophobicity |

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Source Analysis: Verify compound purity (≥95% via HPLC) and stereochemistry, as impurities or racemic mixtures may skew results .

- Assay Standardization:

- Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Replicate dose-response curves (IC₅₀/EC₅₀) across ≥3 independent experiments .

- Meta-Analysis: Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers .

Case Example:

Discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations in assays. Normalize data to 1 mM ATP .

Q. How does the stereochemistry of the piperidine ring affect the compound's physicochemical properties, and what chiral resolution techniques are recommended?

Methodological Answer:

- Impact on Properties:

- Solubility: Diastereomers may exhibit 2–3-fold differences in aqueous solubility due to crystal packing .

- Bioactivity: Enantiomers often show divergent binding affinities (e.g., R-enantiomer may have 10x higher potency than S) .

- Resolution Methods:

- Chiral HPLC: Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers from racemic mixtures .

Table 3: Example Chiral Resolution Data

| Technique | Resolution Time | Purity Achieved |

|---|---|---|

| Chiral HPLC | 30 min | 99.5% ee |

| Enzymatic | 24 h | 95% ee |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.